1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
Description
Historical Development of Pyrrolo[2,3-b]pyridine Scaffold in Chemical Research
The pyrrolo[2,3-b]pyridine framework, also recognized by its systematic designation as 7-azaindole, has emerged as one of the most significant heterocyclic scaffolds in modern medicinal chemistry. The initial recognition of this structural motif dates back to early investigations into nitrogen-containing bicyclic systems, where researchers identified the unique electronic properties conferred by the fused pyrrole-pyridine arrangement. Historical development of this scaffold gained considerable momentum when natural product chemists isolated variolins from antarctic sponge Kirkpatrick Avarialosa model, revealing the presence of 1H-pyrrolo[2,3-b]pyridine cores in biologically active marine metabolites.
The systematic exploration of pyrrolo[2,3-b]pyridine derivatives accelerated significantly during the late twentieth century as pharmaceutical research organizations recognized the scaffold's potential for kinase inhibition. Multiple research groups documented that 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated superior bioactive applications compared to analogous indole moieties due to their distinctive physicochemical features. The incorporation of nitrogen at position 7 of the indole framework fundamentally altered the electronic distribution and hydrogen bonding capabilities of the heterocycle, leading to enhanced protein binding affinity and improved pharmacological profiles.
Contemporary research has established that several pyrrolo[2,3-b]pyridine-based compounds have achieved regulatory approval from the Food and Drug Administration as anticancer agents, specifically targeting mutant forms of rapidly accelerated fibrosarcoma kinase. These developments have validated the historical interest in this scaffold and demonstrated its continued relevance in contemporary drug discovery programs. The evolution from basic heterocyclic chemistry investigations to clinically approved therapeutics represents a remarkable trajectory spanning several decades of intensive research efforts.
Nomenclature and Classification of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The nomenclature system for 1H-pyrrolo[2,3-b]pyridine derivatives follows standardized protocols established by the International Union of Pure and Applied Chemistry, with the core structure designated as 1H-pyrrolo[2,3-b]pyridine to indicate the specific fusion pattern between the pyrrole and pyridine rings. Alternative naming conventions include 7-azaindole, 1,7-diazaindene, and 7-aza-1-pyrindine, reflecting different systematic approaches to describing the bicyclic framework. The numerical designation [2,3-b] specifically indicates that the pyrrole ring is fused to positions 2 and 3 of the pyridine ring, distinguishing this isomer from other possible fusion patterns.
Classification of derivatives within this chemical family depends on substitution patterns, functional group arrangements, and stereochemical considerations. The parent compound 1H-pyrrolo[2,3-b]pyridine possesses the molecular formula C7H6N2 with a molecular weight of 118.1359 daltons. Systematic classification extends to substituted derivatives where positional numbering follows established conventions, with the pyrrole nitrogen designated as position 1 and the pyridine nitrogen as position 7.
Functional group classification within pyrrolo[2,3-b]pyridine derivatives encompasses diverse chemical modifications including halogenation, carbonyl incorporation, alkyl and aryl substitution, and protective group attachment. Chlorinated derivatives represent a particularly important subclass due to their synthetic utility and biological activity profiles. Aldehyde-containing derivatives constitute another significant classification, providing reactive carbonyl functionality for further synthetic elaboration. The integration of protective groups, particularly silyl-based protecting groups, creates additional classification categories that reflect both synthetic utility and chemical stability considerations.
Significance of Triisopropylsilyl-Protected Pyrrolo[2,3-b]pyridines
Triisopropylsilyl protection represents one of the most robust and versatile strategies for nitrogen protection in heterocyclic chemistry, offering exceptional stability under diverse reaction conditions while maintaining synthetic accessibility. The triisopropylsilyl group, abbreviated as triisopropylsilyl in systematic nomenclature, provides steric bulk that effectively shields the nitrogen center from unwanted reactivity while preserving the electronic characteristics necessary for selective transformations. This protecting group demonstrates superior stability compared to trimethylsilyl and tert-butyldimethylsilyl alternatives, particularly under acidic and basic conditions commonly encountered in synthetic sequences.
The application of triisopropylsilyl protection to pyrrolo[2,3-b]pyridine derivatives has enabled the development of sophisticated synthetic methodologies that would otherwise be challenging or impossible to achieve. Protected derivatives exhibit enhanced solubility in organic solvents, improved crystallization behavior, and reduced susceptibility to oxidative degradation. Multiple research groups have documented that triisopropylsilyl-protected pyrrolo[2,3-b]pyridines maintain their structural integrity during lithiation reactions, allowing for regioselective functionalization at specific carbon positions.
The strategic importance of triisopropylsilyl protection becomes particularly evident in complex synthetic sequences where multiple functional group manipulations are required. Research has demonstrated that the triisopropylsilyl group can withstand conditions necessary for aldehyde formation, ester synthesis, and halogenation reactions while providing convenient deprotection protocols when synthetic objectives are achieved. The compatibility of triisopropylsilyl protection with modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and organolithium chemistry, has established this approach as a standard strategy in contemporary pyrrolo[2,3-b]pyridine synthesis.
Research Context for 4-chloro-1-[tris(1-methylethyl)silyl]-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde
The specific compound 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde represents a sophisticated synthetic intermediate that combines multiple strategic elements for advanced organic synthesis applications. This compound, bearing the Chemical Abstracts Service registry number 924655-39-0, possesses the molecular formula C17H25ClN2OSi with a molecular weight of 336.94 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this structure as 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde, reflecting the precise positional arrangement of functional groups and protective elements.
Current research applications of this compound focus primarily on its utility as a key intermediate in the synthesis of biologically active heterocycles with potential therapeutic applications. Synthetic methodologies have been developed that utilize the aldehyde functionality for condensation reactions, nucleophilic addition processes, and cyclization strategies to construct complex molecular architectures. The presence of chlorine at position 4 provides an additional site for chemical modification through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic possibilities available from this single intermediate.
Recent investigations have explored the deprotection protocols necessary to convert the triisopropylsilyl-protected derivative to the corresponding free aldehyde 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. These studies have documented that treatment with trifluoroacetic acid in dichloromethane provides efficient deprotection conditions, yielding the target aldehyde in substantial quantities suitable for further synthetic applications. The research context surrounding this compound continues to evolve as synthetic chemists explore new applications in pharmaceutical chemistry and materials science.
Table 1: Molecular Properties of Key Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | C7H6N2 | 118.1359 | 271-63-6 | Bicyclic heterocycle |
| 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C16H25ClN2Si | 308.92 | 651744-48-8 | Chlorine, triisopropylsilyl |
| 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | C17H25ClN2OSi | 336.94 | 924655-39-0 | Chlorine, aldehyde, triisopropylsilyl |
| 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C16H25BrN2Si | 353.37 | 858116-66-2 | Bromine, triisopropylsilyl |
Table 2: Synthetic Applications and Research Context
Properties
IUPAC Name |
4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-8-7-15-16(18)14(10-21)9-19-17(15)20/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODIUYZQLDRJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677998 | |
| Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924655-39-0 | |
| Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
Method: Cyclization of suitably substituted heterocyclic precursors, typically involving the condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds or via intramolecular cyclization of intermediates bearing appropriate functional groups.
- Use of strong acids or bases (e.g., trifluoroacetic acid, potassium tert-butoxide) to facilitate cyclization.
- Elevated temperatures (80–120°C) under reflux conditions.
- Catalysis by Lewis acids such as zinc chloride or aluminum chloride to promote ring closure.
Example:
A typical approach involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated aldehydes under acid catalysis to form the core scaffold.
Functionalization at the 5-Position with Carboxaldehyde
Method:
Oxidation of methyl or related substituents at the 5-position or direct formylation using reagents such as N,N-dimethylformamide (DMF) or via Vilsmeier-Haack formylation.
- Use of DMF in the presence of phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) at 0–80°C.
- Alternatively, formylation with POCl₃ and DMF at low temperatures, followed by work-up to isolate the aldehyde.
Silylation at the N-1 Position with Tris(1-methylethyl)silyl Group
Method:
Nucleophilic substitution of the nitrogen atom with a silyl chloride derivative, such as tris(1-methylethyl)silyl chloride, in the presence of a base.
- Use of anhydrous solvents like tetrahydrofuran (THF).
- Base such as imidazole or pyridine to facilitate nucleophilic attack.
- Reaction temperature maintained at 0–25°C to control selectivity.
Example Procedure:
Dissolve the pyrrolo[2,3-b]pyridine core in dry THF, add the silyl chloride and base, and stir under inert atmosphere for several hours. Purification involves chromatography to isolate the silylated product.
Representative Synthetic Scheme
Step 1: Cyclization of 2-aminopyridine derivatives → Pyrrolo[2,3-b]pyridine core
Step 2: Formylation at 5-position (using DMF/POCl₃) → 5-Formylpyrrolo[2,3-b]pyridine
Step 3: Electrophilic chlorination at 4-position (NCS) → 4-Chloro derivative
Step 4: N-silylation with tris(1-methylethyl)silyl chloride → N-silylated compound
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Core synthesis | 2-aminopyridine derivatives | Various | Reflux or room temp | 12–24 h | 70–85% | Cyclization via acid catalysis |
| Formylation | POCl₃, DMF | Dichloromethane or DMF | 0–80°C | 4–8 h | 65–78% | Vilsmeier-Haack type |
| Chlorination | NCS | Chloroform | Room temp | 2–4 h | 60–75% | Controlled to avoid over-chlorination |
| Silylation | Tris(1-methylethyl)silyl chloride | THF | 0–25°C | 6–12 h | 55–70% | Inert atmosphere, base present |
Research Findings and Notable Variations
- Patents indicate that the cyclization and formylation steps are optimized for high regioselectivity, often employing specific catalysts and reaction conditions tailored to the substrate's electronic properties.
- Literature reports highlight the importance of controlling reaction temperature during chlorination to prevent poly-chlorination or decomposition.
- Recent advances include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, especially in the silylation step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.
Medicine: In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. They have been studied for their ability to inhibit specific enzymes or receptors involved in disease processes, making them candidates for drug development.
Industry: In material science, this compound and its derivatives can be used in the design of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Comparative Insights
Functional Group Variations
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound (924655-39-0) enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid derivative (1086423-46-2) is suited for amide coupling or esterification .
- Trifluoromethyl Substituent : The trifluoromethyl analog exhibits increased metabolic stability and lipophilicity, making it valuable in drug discovery .
Protective Group Strategies
- TIPS Group Utility : The TIPS group in 924655-39-0 and 1086423-46-2 prevents unwanted side reactions at N1 during synthesis. Its removal typically requires tetrabutylammonium fluoride (TBAF), as demonstrated in the synthesis of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate .
- Unprotected Derivatives : Compounds like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (951625-93-7) lack protective groups, simplifying synthesis but limiting reactivity control .
Halogenation Effects
- Chloro vs. Fluoro : The chloro substituent in 924655-39-0 enhances electrophilic aromatic substitution reactivity, whereas the fluoro analog (685513-94-4) offers improved bioavailability due to fluorine’s small size and high electronegativity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and other pharmacological effects based on various research findings.
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.59 g/mol
- CAS Number : 958230-19-8
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound exhibits promising anticancer properties alongside other pharmacological activities.
Anticancer Activity
Research indicates that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine demonstrate potent inhibition of FGFRs. For instance, a study reported that a derivative (4h) showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects against these receptors. Additionally, this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion capabilities .
Table 1: FGFR Inhibition Potency of Pyrrolo Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
Antimicrobial Activity
Pyrrolo derivatives have also been evaluated for their antimicrobial properties. Certain studies have highlighted their effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. The structural variations in these compounds significantly influence their activity levels.
Table 2: Antimicrobial Activity of Pyrrolo Derivatives
| Compound | MIC₉₀ (µM) against Mtb | Activity Description |
|---|---|---|
| Compound A | <0.15 | Highly effective |
| Compound B | >160 | Ineffective |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrrolo derivatives in various biological contexts:
- Study on Breast Cancer Cells :
- Antimycobacterial Activity :
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Silylation | TIPS-Cl, Et₃N, THF, 0°C → rt | 75-85% | |
| Chlorination | NCS, DMF, 50°C, 12 h | 60-70% | |
| Aldehyde Formation | MnO₂, DCM, reflux, 24 h | 50-60% |
Advanced: How does the tris(1-methylethyl)silyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The bulky tris(1-methylethyl)silyl group:
- Steric Hindrance : Limits accessibility to the pyrrole nitrogen, directing coupling reactions (e.g., Suzuki-Miyaura) to the pyridine ring. This requires optimized catalysts like Pd(PPh₃)₄ and elevated temperatures (105°C in dioxane/water) .
- Protection Strategy : The group stabilizes the pyrrole nitrogen against undesired side reactions, enabling selective functionalization at the 5-carboxaldehyde position .
Data Note : In , coupling yields dropped by ~20% when bulkier silyl groups were used compared to TMS (trimethylsilyl), highlighting steric trade-offs.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Resolves steric effects and confirms regiochemistry (e.g., C–Cl bond length ~1.73 Å, consistent with aromatic chlorination) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or incubation times. Standardize protocols using ’s kinase inhibition assays (IC₅₀ values reported with ±5% error).
- Solubility Issues : The silyl group reduces aqueous solubility. Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
- Metabolic Stability : Compare microsomal half-lives (e.g., rat liver microsomes) to identify degradation pathways .
Q. Table 2: Comparative Bioactivity of Analogs
| Substituent | Target Kinase IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| 4-Cl, 5-CHO, TIPS | 12 ± 1.5 | Jurkat (ALL) | |
| 4-Br, 5-CHO, TMS | 8 ± 2.0 | HEK293 |
Basic: How to optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
- Directing Groups : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the 4-position .
- Protection/Deprotection : Temporarily protect the pyrrole nitrogen with TIPS to block reactivity, enabling selective aldehyde oxidation .
- Cross-Coupling : For C-5 derivatization, employ Pd-catalyzed reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in dioxane/water at 105°C) .
Advanced: What computational methods predict electronic effects of the 4-chloro substituent?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density. The 4-Cl group withdraws electron density, lowering the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), enhancing electrophilic reactivity .
- Molecular Dynamics : Simulate binding to kinase ATP pockets (e.g., EGFR) to rationalize IC₅₀ differences between Cl and Br substituents .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc (7:3) for initial purification.
- Recrystallization : Dissolve in hot ethanol, cool to -20°C for 12 h to obtain crystals (mp 235–237°C, similar to ).
- HPLC : For analytical purity (>98%), use a C18 column with MeCN/H₂O (70:30) .
Advanced: How to address instability of the 5-carboxaldehyde group during storage?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
